molecular formula C9H5BrO5S B14950181 5-Bromo-2-oxo-1,3-benzoxathiol-6-yl methyl carbonate

5-Bromo-2-oxo-1,3-benzoxathiol-6-yl methyl carbonate

Cat. No.: B14950181
M. Wt: 305.10 g/mol
InChI Key: IIZJTEOXPXRALI-UHFFFAOYSA-N
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Description

5-Bromo-2-oxo-1,3-benzoxathiol-6-yl methyl carbonate is a chemical compound with a unique structure that includes a bromine atom, an oxo group, and a benzoxathiol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-oxo-1,3-benzoxathiol-6-yl methyl carbonate typically involves the bromination of 1,3-benzoxathiol derivatives followed by the introduction of a methyl carbonate group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the desired position on the benzoxathiol ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-oxo-1,3-benzoxathiol-6-yl methyl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-Bromo-2-oxo-1,3-benzoxathiol-6-yl methyl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-oxo-1,3-benzoxathiol-6-yl methyl carbonate involves its interaction with specific molecular targets and pathways. The bromine atom and oxo group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-oxo-1,3-benzoxathiol-6-yl methyl carbonate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for selective modifications and applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C9H5BrO5S

Molecular Weight

305.10 g/mol

IUPAC Name

(5-bromo-2-oxo-1,3-benzoxathiol-6-yl) methyl carbonate

InChI

InChI=1S/C9H5BrO5S/c1-13-8(11)14-5-3-6-7(2-4(5)10)16-9(12)15-6/h2-3H,1H3

InChI Key

IIZJTEOXPXRALI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OC1=C(C=C2C(=C1)OC(=O)S2)Br

Origin of Product

United States

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